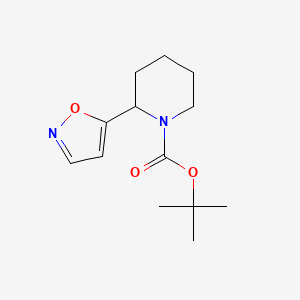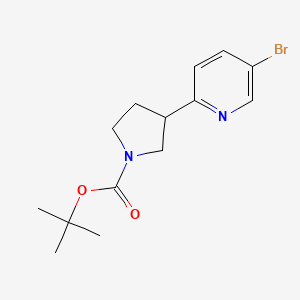
(3-(4-Bromophenyl)-2,2-difluorocyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(4-Bromophenyl)-2,2-difluorocyclopropyl)methanol is a chemical compound that features a cyclopropyl ring substituted with a bromophenyl group and two fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Bromophenyl)-2,2-difluorocyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the bromophenyl and difluoromethyl groups. One common method involves the reaction of a bromophenyl-substituted alkene with a difluorocarbene source under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as potassium tert-butoxide, and a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the difluorocarbene intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(3-(4-Bromophenyl)-2,2-difluorocyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed
Oxidation: The major products are the corresponding ketone or aldehyde.
Reduction: The major product is the phenyl-substituted cyclopropylmethanol.
Substitution: The major products are the substituted cyclopropylmethanol derivatives.
科学研究应用
(3-(4-Bromophenyl)-2,2-difluorocyclopropyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as liquid crystals and polymers, due to its unique structural properties.
作用机制
The mechanism of action of (3-(4-Bromophenyl)-2,2-difluorocyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the difluorocyclopropyl moiety can form strong hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound also features a bromophenyl group and is used in the synthesis of liquid crystals.
Indole derivatives: These compounds have diverse biological activities and are used in various pharmacological applications.
Uniqueness
(3-(4-Bromophenyl)-2,2-difluorocyclopropyl)methanol is unique due to the presence of both bromophenyl and difluorocyclopropyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C10H9BrF2O |
|---|---|
分子量 |
263.08 g/mol |
IUPAC 名称 |
[3-(4-bromophenyl)-2,2-difluorocyclopropyl]methanol |
InChI |
InChI=1S/C10H9BrF2O/c11-7-3-1-6(2-4-7)9-8(5-14)10(9,12)13/h1-4,8-9,14H,5H2 |
InChI 键 |
VDHSLLLIRILCKQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2C(C2(F)F)CO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dimethyl-octadecyl-[3-(trimethylazaniumyl)propyl]azanium;chloride](/img/structure/B15126920.png)
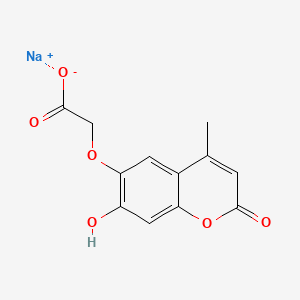
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B15126924.png)
![(2R,4R)-2-methyl-4-[(4-octylphenyl)methoxy]pyrrolidine;hydrochloride](/img/structure/B15126938.png)
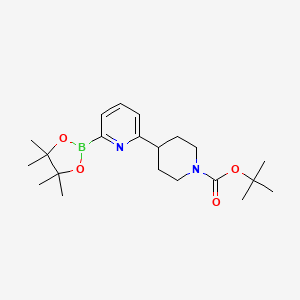

![rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans](/img/structure/B15126956.png)
![1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B15126960.png)
![L-Isoleucinamide, N-(6-amino-1-oxohexyl)-L-phenylalanylglycyl-4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonoyl-N-[(3-amino-5,6-dimethylpyrazinyl)methyl]-(9CI)](/img/structure/B15126962.png)
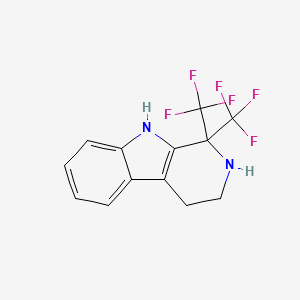
![2-[[1-(2-Carboxyethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropanoic acid](/img/structure/B15126974.png)

